molecular formula C24H19BrN2OS B2666489 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 865175-18-4

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Cat. No. B2666489
CAS RN: 865175-18-4
M. Wt: 463.39
InChI Key: JRYFJTDTTFONNU-LCUIJRPUSA-N
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Description

The compound “(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. This core is substituted with an allyl group at the 3-position and a bromine atom at the 6-position. The molecule also contains a diphenylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring and the diphenylacetamide group would likely contribute to the rigidity of the molecule, while the allyl group would provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The bromine atom could potentially be replaced in a substitution reaction, and the allyl group could participate in reactions typical of alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzothiazole ring could contribute to its aromaticity and stability, while the bromine atom could increase its molecular weight .

Scientific Research Applications

Future Directions

Future research could focus on studying the biological activity of this compound, as similar compounds have shown promising cytotoxic and antibacterial activities . Further studies could also explore its potential uses in medicinal chemistry.

properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2OS/c1-2-15-27-20-14-13-19(25)16-21(20)29-24(27)26-23(28)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h2-14,16,22H,1,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYFJTDTTFONNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

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